1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil
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Overview
Description
Preparation Methods
The synthesis of NSC-678515 involves the incorporation of a fluorine atom into the arabinofuranosyl uracil structure. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with uracil.
Fluorination: The introduction of a fluorine atom at the 2’ position of the arabinofuranosyl moiety.
Glycosylation: The attachment of the arabinofuranosyl group to the uracil base.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods for NSC-678515 would likely involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring consistent quality and yield through rigorous quality control measures.
Chemical Reactions Analysis
NSC-678515 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the uracil moiety.
Reduction: Reduction reactions can occur at the fluorinated arabinofuranosyl group.
Substitution: The fluorine atom in NSC-678515 can be substituted under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
NSC-678515 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of fluorine substitution on nucleosides.
Biology: NSC-678515 is used in biochemical studies to understand the inhibition of thymidylate synthase and its impact on DNA synthesis.
Medicine: The compound is being investigated for its potential in cancer therapy, particularly in treating solid tumors and lymphomas. .
Mechanism of Action
NSC-678515 exerts its effects by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis. By blocking this enzyme, NSC-678515 disrupts the production of thymidine monophosphate, a nucleotide required for DNA replication. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
NSC-678515 is similar to other thymidine analogs, such as 2’-fluoro-5-methyldeoxyuracil-β-D-arabinofuranoside (NSC-678516). NSC-678515 is unique due to its specific fluorine substitution, which enhances its ability to inhibit thymidylate synthase and its potential as a positron emission tomography (PET) imaging agent .
Similar compounds include:
2’-Fluoro-5-methyldeoxyuracil-β-D-arabinofuranoside (NSC-678516): Another thymidine analog with similar applications in cancer therapy and imaging.
5-Fluorouracil: A widely used chemotherapeutic agent that also targets thymidylate synthase but has a different structure and mechanism of action.
NSC-678515 stands out due to its unique structure and specific applications in both therapy and imaging.
Properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYWFOZZIZEEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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